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molecular formula C9H14O4 B135735 Ethyl 2,4-dioxoheptanoate CAS No. 36983-31-0

Ethyl 2,4-dioxoheptanoate

Cat. No. B135735
M. Wt: 186.2 g/mol
InChI Key: DMAUJRWSYKLVHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06444816B1

Procedure details

Sodium (11.5 g, 500 mmol) was added to ethanol (130 mL) in portions at room temperature with vigorous stirring. After sodium got dissolved, the solution was cooled to 0° C. Methyl propyl ketone (53.0 mL, 500 mmol) was added dropwise and the stirring was continued for further 15-20 min. Diethyl oxalate (68.0 mL, 500 mmol) was added dropwise to the resulting solution at 0° C. and the stirring was continued for another 15 min at 0° C. The reaction mixture was then allowed to attain room temperature and the stirring was continued for further 12 h at this temperature. The reaction mixture was then kept in refrigerator for 24 h. The solvent was removed under vacuum at room temperature. The resulting residue was diluted with dil. hydrochloric acid on an ice bath and extracted the aqueous layer with diethyl ether (4×50 mL). The combined ether extracts were washed with water, brine, dried (Na2SO4) and concentrated under vacuum. The crude mass was chromatographed on silica gel using 3% ethyl acetate in pet. ether as eluent to yield the title compound (60.0 g, 64.5%).
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Methyl propyl ketone
Quantity
53 mL
Type
reactant
Reaction Step Three
Quantity
68 mL
Type
reactant
Reaction Step Four
Yield
64.5%

Identifiers

REACTION_CXSMILES
[Na].[CH2:2]([C:5]([CH3:7])=[O:6])[CH2:3][CH3:4].[C:8]([O:15][CH2:16][CH3:17])(=[O:14])[C:9]([O:11]CC)=O>C(O)C>[O:11]=[C:9]([CH2:7][C:5](=[O:6])[CH2:2][CH2:3][CH3:4])[C:8]([O:15][CH2:16][CH3:17])=[O:14] |^1:0|

Inputs

Step One
Name
Quantity
11.5 g
Type
reactant
Smiles
[Na]
Name
Quantity
130 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Methyl propyl ketone
Quantity
53 mL
Type
reactant
Smiles
C(CC)C(=O)C
Step Four
Name
Quantity
68 mL
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the stirring was continued for another 15 min at 0° C
Duration
15 min
CUSTOM
Type
CUSTOM
Details
to attain room temperature
WAIT
Type
WAIT
Details
the stirring was continued for further 12 h at this temperature
Duration
12 h
WAIT
Type
WAIT
Details
The reaction mixture was then kept in refrigerator for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum at room temperature
ADDITION
Type
ADDITION
Details
The resulting residue was diluted with dil. hydrochloric acid on an ice bath
EXTRACTION
Type
EXTRACTION
Details
extracted the aqueous layer with diethyl ether (4×50 mL)
WASH
Type
WASH
Details
The combined ether extracts were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude mass was chromatographed on silica gel using 3% ethyl acetate in pet. ether as eluent

Outcomes

Product
Details
Reaction Time
17.5 (± 2.5) min
Name
Type
product
Smiles
O=C(C(=O)OCC)CC(CCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 60 g
YIELD: PERCENTYIELD 64.5%
YIELD: CALCULATEDPERCENTYIELD 64.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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